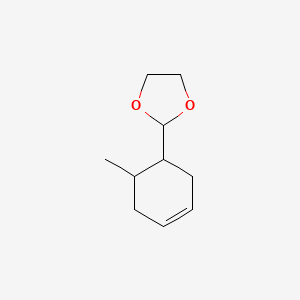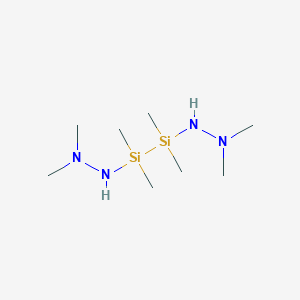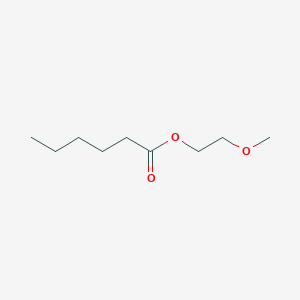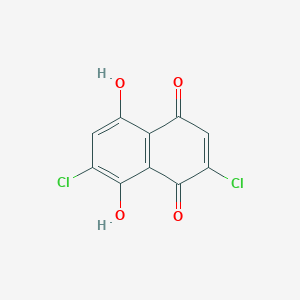
2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a methyl-substituted cyclohexene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane typically involves the reaction of 6-methylcyclohex-3-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学的研究の応用
2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
作用機序
The mechanism of action of 2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methyl-substituted cyclohexene moiety can undergo various chemical transformations, contributing to the compound’s versatility in different applications.
類似化合物との比較
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
(6-Methylcyclohex-3-en-1-yl)methanol: Another compound with a similar cyclohexene structure.
Uniqueness
2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
6976-70-1 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C10H16O2/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-3,8-10H,4-7H2,1H3 |
InChIキー |
WNTBVTGTPLCGSM-UHFFFAOYSA-N |
正規SMILES |
CC1CC=CCC1C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-Pyrrolo[2,3-C]pyridine](/img/structure/B14722966.png)

![N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B14722985.png)
![1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14722987.png)

![4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723004.png)
![2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14723009.png)




![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)

